molecular formula C16H19N3O4S B5842768 N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

カタログ番号 B5842768
分子量: 349.4 g/mol
InChIキー: GDNKISHGKWLUOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, commonly known as EPPTB, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been implicated in the pathogenesis of obesity, type 2 diabetes, and other metabolic disorders.

作用機序

EPPTB acts as a competitive inhibitor of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream targets of insulin signaling. This leads to the activation of the insulin receptor and its downstream signaling pathways, resulting in increased glucose uptake and metabolism in target tissues.
Biochemical and Physiological Effects
EPPTB has been shown to have a number of biochemical and physiological effects related to its inhibition of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. These include increased insulin sensitivity and glucose uptake, activation of the Akt and AMPK signaling pathways, inhibition of lipogenesis and gluconeogenesis, and modulation of inflammatory and oxidative stress pathways. EPPTB has also been shown to reduce body weight and adiposity in animal models of obesity and diabetes.

実験室実験の利点と制限

EPPTB has several advantages as a tool compound for studying N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide and insulin signaling. It is highly potent and selective for N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, with no significant off-target effects reported to date. It is also stable and soluble in aqueous solutions, making it easy to handle and administer in vitro and in vivo experiments. However, EPPTB has some limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies. It also has poor oral bioavailability, which may require the use of alternative administration routes such as intraperitoneal injection.

将来の方向性

For research on EPPTB and related compounds include the development of more potent and selective inhibitors of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, the identification of novel targets and pathways involved in insulin signaling and glucose homeostasis, and the testing of EPPTB in clinical trials as a potential therapeutic agent for metabolic disorders.

合成法

The synthesis of EPPTB involves a series of chemical reactions starting from commercially available starting materials. The key steps include the condensation of 2-ethoxybenzaldehyde with 3-pyridinecarboxylic acid, followed by the introduction of the methylsulfonyl group and the glycinamide moiety. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

EPPTB has been extensively studied in vitro and in vivo as a tool compound to investigate the role of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in insulin signaling and glucose homeostasis. It has been shown to increase insulin sensitivity and glucose uptake in adipocytes and hepatocytes, as well as to improve glucose tolerance and reduce body weight and adiposity in animal models of obesity and diabetes. EPPTB has also been used to study the interaction of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide with other signaling molecules and to identify potential therapeutic targets for metabolic diseases.

特性

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-23-15-9-5-4-8-14(15)19(24(2,21)22)12-16(20)18-13-7-6-10-17-11-13/h4-11H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNKISHGKWLUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。